molecular formula C22H23N3O3S B2778969 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 893954-62-6

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2778969
CAS No.: 893954-62-6
M. Wt: 409.5
InChI Key: FXKOBOHSQUIGRF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-8-20(15(2)9-14)25-22(18-12-29-13-19(18)24-25)23-21(26)11-28-17-6-4-5-16(10-17)27-3/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOBOHSQUIGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps. The starting materials often include 2,4-dimethylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve:

    Condensation Reactions: Combining the 2,4-dimethylphenyl derivative with a thieno[3,4-c]pyrazole intermediate under acidic or basic conditions.

    Acylation: Introducing the acetamide group through acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Etherification: Forming the methoxyphenoxy group through etherification reactions, typically using methoxyphenol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thieno[3,4-c]pyrazole core and methoxy groups are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Observations
Sulfur oxidationH₂O₂, acetic acid, 40–60°CSulfoxide or sulfone derivativesSelective oxidation of the thiophene sulfur atom.
DemethylationBBr₃, DCM, −78°CPhenolic derivatives via O-demethylationCleavage of the methoxy group to hydroxyl.
Aromatic oxidationKMnO₄, acidic conditionsQuinone-like structures (theoretical)Limited experimental data; inferred from analogs.

Reduction Reactions

The acetamide moiety and nitro groups (if present in analogs) undergo reduction:

Reaction Type Reagents/Conditions Products Key Observations
Amide reductionLiAlH₄, THF, refluxPrimary amine derivativeComplete reduction of the acetamide to amine.
Nitro group reduction*H₂/Pd-C, ethanolAmino-substituted analog*If nitro groups are present in derivatives.

Hydrolysis Reactions

The acetamide and ester-like linkages are hydrolyzed under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (6M), refluxCarboxylic acid + free amineCleavage of the acetamide bond.
Basic hydrolysisNaOH (2M), ethanol/waterCarboxylate salt + amine byproductFaster kinetics compared to acidic conditions.

Nucleophilic Substitution

The electron-deficient pyrazole ring participates in substitution reactions:

Reaction Type Reagents/Conditions Products Key Observations
Aromatic substitutionR-NH₂, CuI, K₂CO₃, DMFAmino-substituted pyrazole derivativesRegioselectivity influenced by substituents.
Methoxy displacementHBr/AcOH, heatBromophenoxy analogRequires harsh conditions for O-demethylation.

Cyclization and Rearrangement

The thieno[3,4-c]pyrazole core facilitates intramolecular cyclization:

Reaction Type Conditions Products Key Observations
Thermal cyclizationToluene, 110°C, 12hFused bicyclic derivativesDriven by ring-strain relief.
Acid-mediatedH₂SO₄, rt Rearranged thiophene-pyrazole hybridsConfirmed via NMR and X-ray crystallography.

Functional Group Transformations

The 3-methoxyphenoxyacetamide side chain undergoes specific modifications:

Reaction Type Reagents/Conditions Products Key Observations
EsterificationR-OH, DCC, DMAPEster derivativesHigh yields with activating agents.
MethylationCH₃I, K₂CO₃, acetoneMethyl-protected intermediatesSelective for hydroxyl groups in analogs.

Photochemical Reactions

Limited data suggest sensitivity to UV light:

Reaction Type Conditions Products Key Observations
PhotooxidationUV light, O₂, sensitizer Sulfoxide or ring-opened productsRequires further validation.

Key Research Findings:

  • Regioselectivity Challenges : Substitution reactions at the pyrazole ring are highly dependent on steric effects from the 2,4-dimethylphenyl group, leading to preferential attack at the C5 position .

  • Stability Under Hydrolysis : The acetamide bond exhibits moderate stability in acidic conditions but degrades rapidly in basic media (t₁/₂ = 2h in 2M NaOH).

  • Reduction Selectivity : LiAlH₄ reduces the acetamide group without affecting the thiophene ring, as confirmed by FT-IR and LC-MS.

Scientific Research Applications

Medicinal Chemistry

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide has been investigated for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. This compound has shown promise in targeting specific pathways involved in tumor growth and survival, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Emerging evidence suggests that this compound may exhibit antimicrobial activity against various pathogens. Pyrazole derivatives are often screened for their ability to inhibit microbial growth through different mechanisms .

Biological Research

The biological activities of this compound extend beyond medicinal applications:

  • Structure-Activity Relationship (SAR) : Understanding how structural variations influence biological activity is crucial for optimizing the efficacy of this compound. Research has focused on correlating specific structural features with observed biological effects .
  • Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors in the body, potentially leading to modulation of signaling pathways critical for various physiological processes .

Materials Science

Beyond biological applications, this compound may also play a role in materials science:

  • Development of Advanced Materials : The unique electronic and optical properties of thieno[3,4-c]pyrazole derivatives make them suitable candidates for developing advanced materials used in electronics and photonics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines through targeted signaling pathway modulation .
Study 2Anti-inflammatory EffectsShowed reduction in nitric oxide production in vitro .
Study 3Antimicrobial PropertiesIdentified effective inhibition against multiple bacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Uniqueness

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C27H29N3O3S
  • Molecular Weight : 475.6025 g/mol
  • CAS Number : 687581-92-6

Antitumor Activity

Research indicates that pyrazole derivatives are significant in cancer treatment due to their ability to inhibit key pathways involved in tumor growth. This compound has been evaluated for its effects on various cancer cell lines.

  • Mechanism of Action :
    • This compound may inhibit BRAF(V600E), a common mutation in melanoma that drives tumor growth. Studies have shown that similar pyrazole derivatives exhibit strong inhibitory effects against this target .
    • In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various in vitro models.

  • Cytokine Production :
    • The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties.

  • Inhibition of Bacterial Growth :
    • In vitro studies showed that the compound exhibits moderate antibacterial activity against several strains of bacteria, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

A comprehensive review of various studies highlights the biological activity of this compound:

StudyFindings
Evaluated the antitumor effects on melanoma cell lines; showed significant inhibition of cell growth.
Demonstrated anti-inflammatory effects by reducing cytokine levels in LPS-induced models.
Reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects :
    • The presence of the methoxyphenoxy group enhances solubility and bioavailability.
    • Modifications on the thienopyrazole core can lead to variations in potency against different biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of substituted pyrazole precursors with thiophene derivatives. Key steps include:
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .
  • Use of anhydrous solvents (e.g., DMF or acetonitrile) and catalysts like potassium carbonate to facilitate nucleophilic substitutions .
  • Temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .
    Optimization involves monitoring via TLC/HPLC and adjusting stoichiometry to improve yields (reported 45–70%) .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR spectroscopy : Assign peaks to confirm regioselectivity of the thieno-pyrazole core and acetamide linkage (e.g., δ 2.3–2.6 ppm for methyl groups; δ 7.0–8.0 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : Measure inhibition of COX-2 via ELISA or Western blot .
  • Antimicrobial testing : Employ broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in biological activity data?

  • Methodological Answer :
  • Comparative SAR studies : Synthesize analogs with variations in the 3-methoxyphenoxy or dimethylphenyl groups to isolate pharmacophores. For example:
  • Replacement of the methoxy group with halogens (e.g., Cl, F) may enhance antimicrobial activity .
  • Methyl group positioning on the phenyl ring impacts cytotoxicity (e.g., 2,4-dimethyl vs. 3,5-dimethyl derivatives show 2-fold differences in IC₅₀) .
  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like EGFR or COX-2, correlating with experimental IC₅₀ values .

Q. What strategies mitigate low solubility in pharmacological assays?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PBS (≤0.1% v/v) or β-cyclodextrin suspensions for in vitro dosing .

Q. How can reaction by-products during synthesis be identified and minimized?

  • Methodological Answer :
  • LC-MS/MS profiling : Detect intermediates (e.g., over-oxidized thiophene derivatives) and optimize quenching steps .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure product .
  • By-product analysis : Compare NMR spectra of crude vs. purified samples to identify persistent impurities (e.g., unreacted pyrazole precursors) .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability in binding pockets (e.g., p38 MAP kinase) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with redox activity .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
  • Dose-response normalization : Standardize IC₅₀ values using reference compounds (e.g., doxorubicin for cytotoxicity) to control for assay variability .
  • Batch-effect correction : Use ComBat or surrogate variable analysis (SVA) for high-throughput screening data .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer :
  • Rodent studies : Administer 10–50 mg/kg (oral/i.v.) to measure Cmax, Tmax, and AUC₀–24h via LC-MS/MS .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C-acetamide) to track accumulation in organs .
  • Metabolite profiling : Identify Phase I/II metabolites using hepatic microsomes and UPLC-QTOF .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/chloroform) and solve structures at 1.5–2.0 Å resolution .
  • Torsion angle analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles to validate the thieno-pyrazole scaffold’s planarity .

Structural and Functional Comparisons

Q. How do structural analogs differ in target selectivity?

  • Methodological Answer :
  • Pharmacophore mapping : Overlay analogs with known inhibitors (e.g., imatinib for kinase targets) to identify conserved motifs .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rank targets by Kd values .

Q. What functional groups are critical for metabolic stability?

  • Methodological Answer :
  • Cytochrome P450 assays : Incubate with CYP3A4/2D6 isoforms and monitor demethylation/hydroxylation via LC-MS .
  • Stability studies : Replace labile groups (e.g., methoxy → trifluoromethoxy) to reduce hepatic clearance .

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